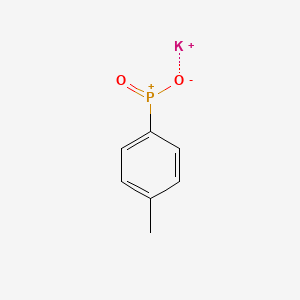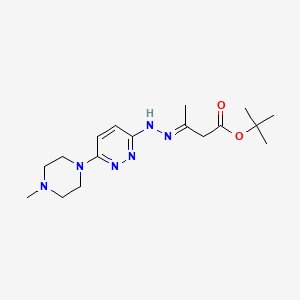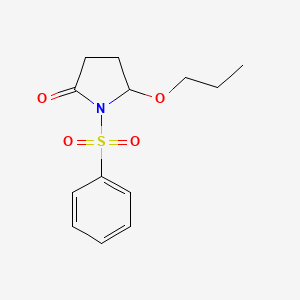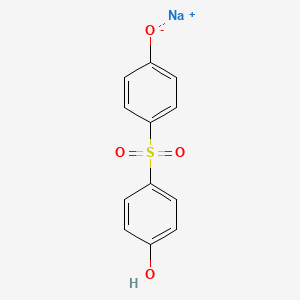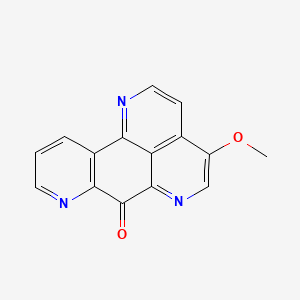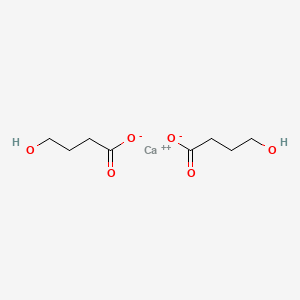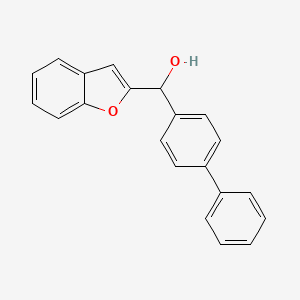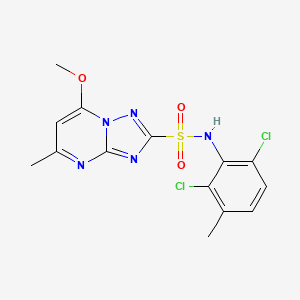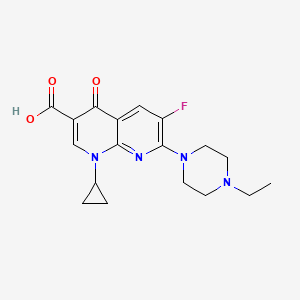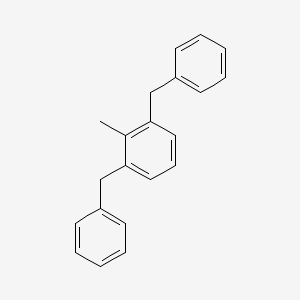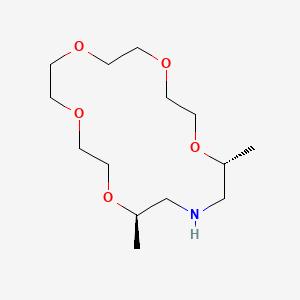
(14R*,18R*)-14,18-Dimethyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(14R*,18R*)-14,18-Dimethyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a complex organic compound characterized by its unique structure, which includes multiple ether and amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (14R*,18R*)-14,18-Dimethyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the cyclic structure. The specific synthetic route may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the compound and ensure its quality .
Chemical Reactions Analysis
Types of Reactions
(14R*,18R*)-14,18-Dimethyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted products .
Scientific Research Applications
(14R*,18R*)-14,18-Dimethyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which (14R*,18R*)-14,18-Dimethyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various catalytic processes. Additionally, its unique structure allows it to interact with biological molecules, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: Compounds with similar ether functionalities but lacking the amine group.
Cyclodextrins: Cyclic oligosaccharides with multiple ether linkages.
Polyethers: Linear or branched polymers with ether linkages.
Uniqueness
(14R*,18R*)-14,18-Dimethyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is unique due to its combination of ether and amine functionalities within a single cyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
78946-83-5 |
|---|---|
Molecular Formula |
C14H29NO5 |
Molecular Weight |
291.38 g/mol |
IUPAC Name |
(14R,18R)-14,18-dimethyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C14H29NO5/c1-13-11-15-12-14(2)20-10-8-18-6-4-16-3-5-17-7-9-19-13/h13-15H,3-12H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
FVBSVZZRWQOUPT-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H](OCCOCCOCCOCCO1)C |
Canonical SMILES |
CC1CNCC(OCCOCCOCCOCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


